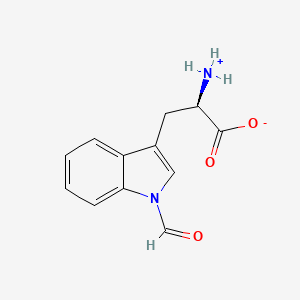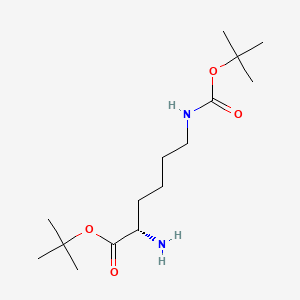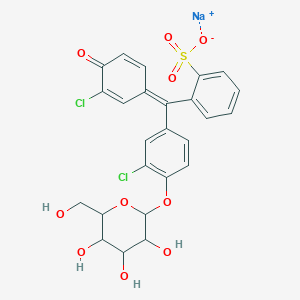
CPRG, Na
説明
CPRG, Na is a useful research compound. Its molecular formula is C25H21Cl2NaO10S and its molecular weight is 607.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CPRG, Na suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CPRG, Na including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Potential
CPRG, Na, or cycloprodigiosin hydrochloride, demonstrates notable anticancer properties. In breast cancer cell lines, it induces apoptosis by increasing the pH of acidic organelles, decreasing intracellular pH, and triggering caspase-3 activation. These effects are complemented by the modulation of Bax, Bak, and Bcl-2 expression (Yamamoto et al., 2000). Similarly, in hepatocellular cancer cell lines and xenografts in nude mice, CPRG, Na inhibits tumor growth and induces apoptosis through intracellular pH modulation (Yamamoto et al., 1999). Additionally, it has shown potential in treating leukemia by inducing apoptosis and differentiation in HL-60 cells, an effect mediated by the acidification of the cytosol (Yamamoto et al., 2000).
Antimalarial Activity
CPRG, Na, derived from Pseudoalteromonas denitrificans, exhibits potent antimalarial activity. It's found to be more effective than chloroquine, a well-known antimalarial agent, without affecting mammalian cell growth rates. This indicates its potential as a robust antimalarial drug (Kim et al., 1999).
Drug Evaluation and Parasite Study
CPRG, Na is utilized in colorimetric assays to assess drug activity against parasites. Specifically, it serves as a substrate for β-galactosidase expressed by Toxoplasma gondii, facilitating the colorimetric determination of drug efficacy against the parasite. This approach offers a high-throughput and non-radioactive method for identifying anti-T. gondii compounds (McFadden et al., 1997). Additionally, CPRG-based assays are employed for pharmacological screening of Trypanosoma cruzi, correlating absorbance with epimastigote numbers to evaluate trypanocidal activities (Vega et al., 2005).
Cell Physiology and Apoptosis
Studies on plant cells, like Chara internodal cells, demonstrate that CPRG, Na inhibits vacuole acidification, a crucial process in plant cell physiology. This inhibition is shown to be dependent on the presence of Cl- in the vacuole, indicating CPRG, Na's role as a H+/Cl- symporter (Nakayasu et al., 2000). It also showcases protective effects against apoptosis induced by protein synthesis inhibitors in PC12 cells, mediated through the Ras-PI3K-Akt pathway (Kawauchi et al., 2008).
特性
IUPAC Name |
sodium;2-[(E)-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2O10S.Na/c26-15-9-12(5-7-17(15)29)21(14-3-1-2-4-20(14)38(33,34)35)13-6-8-18(16(27)10-13)36-25-24(32)23(31)22(30)19(11-28)37-25;/h1-10,19,22-25,28,30-32H,11H2,(H,33,34,35);/q;+1/p-1/b21-12+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPHUXRLBORSKC-BFVDCFMLSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Cl)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C/2\C=CC(=O)C(=C2)Cl)/C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NaO10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CPRG, Na | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



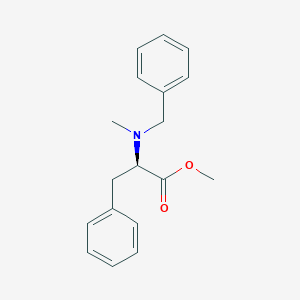
![methyl (2S)-2-[benzyl(methyl)amino]-4-methylsulfanylbutanoate](/img/structure/B7840032.png)


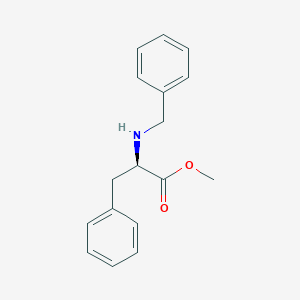
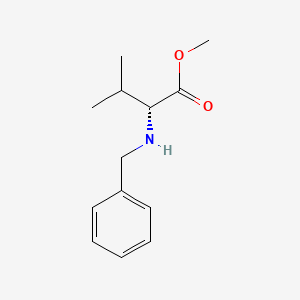



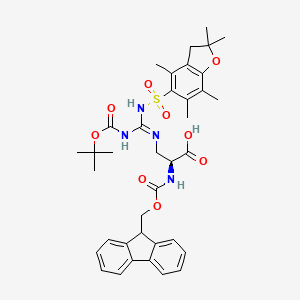
![2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B7840079.png)
![(2S,4R,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B7840085.png)
